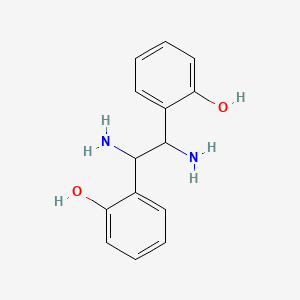
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol can be synthesized through several methods. One efficient synthesis involves the reaction of a chiral mother diamine with appropriate aldehydes to form initial diimines, which then rearrange to give product diimines in the (S,S) form. The daughter diamines are obtained by hydrolysis of the product diimines .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of chiral catalysts and ligands to ensure high enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of solvents like chloroform .
化学反応の分析
Types of Reactions
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and in the presence of solvents such as ethanol or chloroform .
Major Products Formed
The major products formed from these reactions include enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives and Schiff base complexes .
科学的研究の応用
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol involves its ability to form stable complexes with metals and other molecules. This property is exploited in the synthesis of Schiff base complexes and other coordination compounds. The molecular targets and pathways involved include the formation of hydrogen bonds and resonance-assisted hydrogen-bonding .
類似化合物との比較
Similar Compounds
- (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
- (1R,2R)-1,2-Diphenylethylenediamine
- ®-(+)-1,1′-Binaphthyl-2,2′-diamine
Uniqueness
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol is unique due to its high enantiomeric purity and its ability to act as a key precursor in the synthesis of various enantiopure compounds. Its stereoselective properties make it highly valuable in the synthesis of complex molecules .
生物活性
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol, also known as a bisphenol derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound possesses hydroxyl groups that facilitate interactions with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N2O2. It features two hydroxyl groups and a diamine structure that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | This compound |
| Log P (octanol-water) | 1.23 |
| Melting Point | 120 °C |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl groups with active sites on enzymes. This interaction can modulate enzyme kinetics and influence metabolic pathways. Additionally, the hydrophobic regions of the compound may interact with lipid membranes, affecting membrane fluidity and function .
Antimicrobial Activity
Research indicates that compounds with hydroxylated structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can disrupt bacterial cell membranes effectively.
Enzyme Interaction Studies
The compound's hydroxyl groups position it as a candidate for studying interactions with hydroxylase enzymes. These interactions are crucial for understanding metabolic pathways and developing enzyme inhibitors .
Pharmacological Studies
Studies on related compounds demonstrate that variations in alkyl chain length can enhance bioactivity and membrane penetration capabilities. The unique structure of this compound may improve its pharmacokinetic properties compared to shorter-chain analogs .
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of structurally related bisphenols. The results indicated that these compounds could inhibit the growth of various bacterial strains by disrupting their cell membranes .
Enzyme Inhibition Research
Another investigation focused on the inhibitory effects of hydroxylated bisphenols on cytochrome P450 enzymes. The findings suggested that modifications in the compound's structure could lead to enhanced inhibition rates compared to traditional inhibitors .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Strong antimicrobial potential |
| 4-Hydroxy-3-methoxybenzophenone | Structure | Moderate bioactivity |
| 4-Amino-3-hydroxybenzoic acid | Structure | Low bioactivity |
特性
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













